molecular formula C13H12N4OS B3100582 4-Amino-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 137266-17-2

4-Amino-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B3100582
CAS No.: 137266-17-2
M. Wt: 272.33 g/mol
InChI Key: PBMMKPAPMUSRNO-UHFFFAOYSA-N
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Description

Role of Triazole-Thiol Hybrids in Modern Drug Discovery

The 1,2,4-triazole-3-thiol scaffold has garnered substantial attention in pharmaceutical research due to its unique electronic and steric properties, which facilitate strong interactions with enzymatic active sites and biological receptors. The triazole ring’s nitrogen-rich structure enables hydrogen bonding and dipole interactions, while the thiol group enhances binding affinity through covalent or non-covalent interactions with cysteine residues or metal ions. These features make triazole-thiol hybrids particularly effective in targeting diseases with complex etiologies, such as cancer, infectious diseases, and metabolic disorders.

Recent studies have demonstrated that triazole-thiol derivatives exhibit pronounced anticancer activity by modulating key pathways, including apoptosis induction and kinase inhibition. For example, hybrid compounds incorporating triazole-thiol moieties have shown efficacy against aggressive cancer cell lines such as triple-negative breast cancer (MDA-MB-231) and pancreatic carcinoma (Panc-1) by disrupting microtubule assembly or inhibiting pro-survival signaling cascades. The thiol group’s redox activity further contributes to these effects, enabling the scavenging of reactive oxygen species or the modulation of cellular redox homeostasis.

In antimicrobial research, triazole-thiol derivatives have demonstrated broad-spectrum activity against bacterial and fungal pathogens. The triazole ring’s ability to mimic purine bases allows these compounds to interfere with nucleic acid synthesis, while the thiol group enhances membrane permeability or disrupts biofilm formation. This dual mechanism reduces the likelihood of resistance development, a critical advantage in addressing multidrug-resistant infections.

The structural flexibility of the triazole-thiol scaffold also permits extensive derivatization, enabling fine-tuning of pharmacokinetic properties. For instance, introducing hydrophobic substituents like alkyl or aryl groups can improve blood-brain barrier penetration, making these compounds viable candidates for central nervous system-targeted therapies.

Table 1: Key Structural Features of Triazole-Thiol Hybrids and Their Pharmacological Roles

Structural Feature Pharmacological Role Reference
1,2,4-Triazole core Facilitates hydrogen bonding and dipole interactions with biological targets
Thiol (-SH) group Enhances binding affinity via covalent/non-covalent interactions; redox modulation
Hydrophobic substituents Improves lipid solubility and tissue penetration

Significance of Naphthyloxy Substituents in Bioactive Molecule Design

The incorporation of a 1-naphthyloxy methyl group into 4-Amino-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol exemplifies a strategic approach to enhancing bioactivity through aromatic stacking interactions and lipophilicity modulation. Naphthyl derivatives, characterized by their fused benzene rings, exhibit extended π-systems that promote strong van der Waals interactions and π-π stacking with aromatic residues in protein binding pockets. These interactions are critical for achieving high target affinity, particularly in enzymes or receptors with hydrophobic active sites.

In anticancer drug design, naphthyl-containing compounds have shown remarkable efficacy due to their ability to intercalate into DNA or inhibit topoisomerase enzymes. The planar structure of the naphthyl group allows it to fit into the minor groove of DNA, disrupting replication processes in rapidly dividing cancer cells. Additionally, the electron-rich nature of the naphthyl ring facilitates charge-transfer interactions with key amino acids in kinase domains, enhancing inhibitory potency against oncogenic kinases such as EGFR or VEGFR.

The naphthyloxy methyl group also contributes to improved pharmacokinetic profiles. Its hydrophobic nature increases membrane permeability, enabling better cellular uptake, while the ether linkage enhances metabolic stability by resisting enzymatic hydrolysis. This balance between lipophilicity and stability is crucial for oral bioavailability, a persistent challenge in small-molecule drug development.

Comparative studies of naphthyl-substituted triazole-thiols and their non-naphthyl analogs have revealed significant differences in activity. For instance, naphthyl-bearing derivatives demonstrated a 3- to 5-fold increase in cytotoxicity against melanoma (IGR39) cells compared to phenyl-substituted counterparts, underscoring the naphthyl group’s role in enhancing therapeutic efficacy. This enhancement is attributed to the larger surface area of the naphthyl ring, which enables more extensive interactions with target proteins.

Furthermore, the naphthyloxy moiety’s steric bulk can confer selectivity for specific isoforms of enzymes or receptors, reducing off-target effects. This property is particularly valuable in designing inhibitors for structurally similar kinase family members, where subtle differences in active-site architecture can be exploited.

Properties

IUPAC Name

4-amino-3-(naphthalen-1-yloxymethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c14-17-12(15-16-13(17)19)8-18-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8,14H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMMKPAPMUSRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=NNC(=S)N3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801141221
Record name 4-Amino-2,4-dihydro-5-[(1-naphthalenyloxy)methyl]-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801141221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137266-17-2
Record name 4-Amino-2,4-dihydro-5-[(1-naphthalenyloxy)methyl]-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137266-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2,4-dihydro-5-[(1-naphthalenyloxy)methyl]-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801141221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Amino-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of 1-naphthol with formaldehyde and 4-amino-1,2,4-triazole-3-thiol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Amino-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Scientific Research Applications

4-Amino-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit the growth of fungi and bacteria by interfering with their cellular processes. It may target enzymes involved in cell wall synthesis or disrupt membrane integrity, leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

The biological and physicochemical properties of triazole-3-thiol derivatives are highly dependent on substituents at position 5. Below is a comparative analysis:

Compound Substituent at Position 5 Key Properties Biological Activity
4-Amino-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol 1-Naphthyloxymethyl - Bulky aromatic group; enhances π-π interactions.
- Moderate solubility due to hydrophobicity.
Potential antioxidant and enzyme inhibition (inferred from structural analogs) .
4-Amino-5-(4-trifluoromethylphenyl)-4H-1,2,4-triazole-3-thiol (8) 4-Trifluoromethylphenyl - Electron-withdrawing CF3 group; increases electrophilicity.
- Improved metabolic stability.
Urease inhibition (IC50: 12 µM) .
4-Amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (3a) 4-Methoxyphenyl - Electron-donating OMe group; enhances antioxidant capacity.
- Higher solubility than naphthyl analogs.
Antioxidant (DPPH• scavenging: 85% at 100 µM) .
4-Amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol 4-Nitrophenyl - Strong electron-withdrawing NO2 group; reduces electron density.
- Low solubility in polar solvents.
Precursor for Schiff bases with antimicrobial activity .
4-Amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol Quinolin-2-yl - Heteroaromatic system; enhances metal coordination.
- Moderate hydrophobicity.
Antimicrobial and potential anticancer activity .
4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1) 4-Fluoro-3-phenoxyphenyl - Fluorine improves bioavailability.
- Phenoxy group aids membrane penetration.
Anti-tubercular (MIC: 6.25 µg/mL against M. tuberculosis) .
4-Amino-5-[(2,7-dimethyl-1,8-naphthyridin-4-yloxy)methyl]-4H-1,2,4-triazole-3-thiol (9a) 2,7-Dimethylnaphthyridin-4-yloxymethyl - Naphthyridine core offers dual H-bonding sites.
- Enhanced rigidity compared to naphthyloxy.
Antibacterial (inferred from structural motifs) .

Physicochemical Properties

  • Solubility: Polar substituents (e.g., pyridyl, -NO2) increase water solubility, while aromatic/hydrophobic groups (naphthyloxy, quinolinyl) reduce it.
  • Stability : Electron-withdrawing groups (e.g., CF3) improve metabolic stability, whereas electron-donating groups may increase reactivity .

Biological Activity

4-Amino-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the 1,2,4-triazole family. It has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and bioactivity research. The compound is characterized by its molecular formula C13H12N4OSC_{13}H_{12}N_{4}OS and a molecular weight of 272.33 g/mol. Its structure includes a triazole ring and a naphthyloxy group, which enhance its chemical properties and biological activities .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating promising results in inhibiting their growth. The mechanism of action is believed to involve interference with critical cellular processes essential for microbial survival, such as targeting enzymes involved in cell wall synthesis or disrupting membrane integrity .

Table 1: Antimicrobial Activity Against Various Microorganisms

MicroorganismInhibition Zone (mm) at 1%Inhibition Zone (mm) at 5%
Staphylococcus aureus714
Escherichia coli512
Klebsiella pneumoniae48
Candida albicans512

The data shows that the compound exhibits a dose-dependent response, with higher concentrations leading to larger inhibition zones .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cells. The selectivity towards cancer cells suggests potential for development as a therapeutic agent .

Case Study: Cytotoxicity Testing

In a study evaluating the cytotoxic effects of various triazole derivatives, this compound was found particularly effective against melanoma cell lines when tested using the MTT assay. The results indicated a higher cytotoxicity compared to other synthesized derivatives .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. It acts as an inhibitor of key enzymes and pathways essential for cell survival and proliferation. The triazole ring structure allows it to engage in hydrogen bonding with biological macromolecules, enhancing its pharmacological profile .

Q & A

Q. What are the standard synthetic routes for 4-Amino-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?

The compound is typically synthesized via a two-step process:

Intermediate formation : React 2-(1-naphthyloxy)acetohydrazide with carbon disulfide in ethanol under basic conditions (KOH) to form potassium dithiocarbazinate .

Cyclization : Treat the intermediate with hydrazine hydrate to induce cyclization, yielding the triazole-thiol core. Acidification with HCl precipitates the product, which is recrystallized (e.g., from ethanol) for purity (67.7% yield) .
Characterization :

  • Spectroscopy : Use 1H^1H-NMR to confirm hydrogen environments (e.g., NH2_2 at δ 11.2 ppm, aromatic protons at δ 7.20–8.46 ppm) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯S interactions) .

Q. What spectroscopic and crystallographic methods are essential for confirming the structure of this compound?

  • Single-crystal X-ray diffraction : Determines molecular geometry (e.g., dihedral angles between triazole and naphthalene rings: 67.42°) and intermolecular interactions (e.g., π⋯π stacking at 3.25 Å) .
  • FT-IR : Identifies functional groups (e.g., N–H stretches at ~3200 cm1^{-1}, C=S at ~1200 cm1^{-1}) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+^+ at m/z 323.1) .

Q. How is the antimicrobial activity of this compound initially screened?

  • Broth microdilution assays : Test against Gram-positive (Staphylococcus aureus), Gram-negative (E. coli), and fungal (Candida albicans) strains.
  • Minimum inhibitory concentration (MIC) : Reported in µg/mL (e.g., MIC = 16–32 µg/mL for bacterial strains) .
  • Controls : Compare with standard agents (e.g., fluconazole for fungi, ciprofloxacin for bacteria) .

Advanced Research Questions

Q. How can synthetic yields be improved, and what factors influence side-product formation?

  • Optimization strategies :
    • Reaction time : Extend cyclization beyond 24 hours to ensure complete conversion .
    • Solvent choice : Use DMF or DMSO to enhance intermediate solubility .
  • Side products :
    • Thioureido byproducts : Mitigate via controlled stoichiometry of hydrazine hydrate .
    • Oxidation products : Avoid by conducting reactions under inert atmosphere (N2_2) .

Q. What computational approaches predict the compound’s binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina to simulate interactions with C. albicans CYP51 (lanosterol 14α-demethylase). Key residues: Phe228 (π-stacking with naphthyl group) and heme iron (coordination with triazole-thiol) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns (RMSD < 2.0 Å indicates stable binding) .

Q. How do structural modifications (e.g., S-alkylation) alter bioactivity?

  • Methodology :
    • S-alkylation : React with alkyl halides (e.g., methyl iodide) in NaOH/ethanol to form thioethers .
    • SAR findings :
  • Increased lipophilicity : Methyl substitution enhances antifungal activity (MIC reduced from 32 to 8 µg/mL) .
  • Bulkier groups : tert-Butyl derivatives show reduced solubility but improved membrane penetration .

Q. How can contradictory data in pharmacological studies (e.g., variable MICs) be resolved?

  • Strategies :
    • Standardized protocols : Use CLSI guidelines for consistent inoculum preparation (e.g., 1–5 × 105^5 CFU/mL) .
    • Structural analogs : Compare with triazole derivatives (e.g., fluconazole) to identify pharmacophore requirements .
    • Resistance testing : Evaluate mutant strains lacking efflux pumps (e.g., C. albicans ΔCDR1) to assess target specificity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-Amino-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol

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